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molecular formula C7H10O2 B2682981 2-(5-Methylfuran-2-yl)ethanol CAS No. 35942-94-0

2-(5-Methylfuran-2-yl)ethanol

Cat. No. B2682981
M. Wt: 126.155
InChI Key: FSHSNCBFUWPMKX-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

A solution of n-BuLi (83.0 mL, 133 mmol, 1.6 M in hexanes) was added to a stirred solution of 2-methylfuran (10.0 mL, 111 mmol) in THF (85 mL) at 0° C. under inert atmosphere. The reaction mixture was stirred for 4 h at room temperature then cooled to 0° C. Ethylene oxide (8.30 mL, 166 mmol) was added dropwise and the reaction mixture was allowed to warm to room temperature overnight. After quenching with saturated aqueous NH4Cl, the resulting layers were separated and the aqueous layer was extracted with Et2O (2×250 mL). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. Distillation at atmospheric pressure (170–185° C.) gave 10.1 g (80.3 mmol, 72%) of compound 21A as a light yellow oil.
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].CC1[O:8][CH:9]=[CH:10][CH:11]=1.C1[O:14]C1>C1COCC1>[CH3:5][C:4]1[O:8][C:9]([CH2:10][CH2:11][OH:14])=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
83 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
reactant
Smiles
CC=1OC=CC1
Name
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After quenching with saturated aqueous NH4Cl
CUSTOM
Type
CUSTOM
Details
the resulting layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation at atmospheric pressure (170–185° C.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC=C(O1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 80.3 mmol
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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